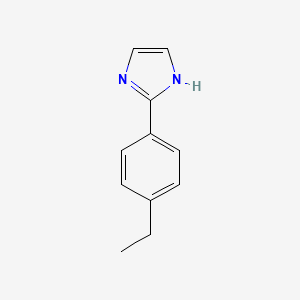

2-(4-Ethylphenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-8H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYVERJDFPIURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698257 | |

| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164062-69-5 | |

| Record name | 2-(4-Ethylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Ethylphenyl 1h Imidazole

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more starting materials to form a complex product, thereby minimizing waste and simplifying procedures. sciepub.com The synthesis of 2-substituted and polysubstituted imidazoles, including 2-(4-Ethylphenyl)-1H-imidazole, frequently employs MCRs.

A common MCR approach for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (in this case, 4-ethylbenzaldehyde), and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate). sciepub.comscispace.com This strategy can be adapted to produce 2-(4-Ethylphenyl)-4,5-diphenyl-1H-imidazole. To obtain the target compound, this compound, a simpler dicarbonyl precursor, such as glyoxal (B1671930), would be reacted with 4-ethylbenzaldehyde (B1584596) and ammonium acetate (B1210297).

Catalyst Systems and Their Mechanistic Implications

A wide array of catalysts have been developed to enhance the efficiency and yield of multicomponent imidazole (B134444) synthesis. These catalysts can be broadly categorized as Brønsted or Lewis acids, and their mechanistic roles are crucial for the reaction's success.

Brønsted Acid Catalysis: Catalysts like p-toluenesulfonic acid (PTSA), oxalic acid, and acidic ionic liquids are frequently employed. isca.meresearchgate.net The mechanism typically begins with the protonation of the aldehyde's carbonyl group by the Brønsted acid. This activation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia (derived from ammonium acetate). The subsequent condensation with the dicarbonyl compound and intramolecular cyclization leads to the formation of the imidazole ring. tandfonline.com For example, diethyl ammonium hydrogen phosphate (B84403) has been used as a cost-effective and reusable Brønsted acidic ionic liquid catalyst in the solvent-free synthesis of 2,4,5-trisubstituted imidazoles. sciepub.com

Lewis Acid Catalysis: Lewis acids such as cupric chloride (CuCl₂·2H₂O), zeolite, and metal-organic frameworks also effectively catalyze imidazole synthesis. derpharmachemica.comirost.ir The Lewis acid activates the carbonyl oxygen of the aldehyde, promoting the formation of a diamine intermediate. This intermediate then reacts with the dicarbonyl compound, followed by cyclization and dehydration to yield the final imidazole product. tandfonline.comresearchgate.net

Heterogeneous Catalysis: Solid acid catalysts like zeolites (such as ZSM-11) and silica-supported sulfuric acid offer advantages in terms of reusability and ease of separation from the reaction mixture. semanticscholar.org In a typical procedure using a heterogeneous catalyst, the reactants are mixed with the catalyst and heated, often under solvent-free conditions. After the reaction, the solid catalyst can be filtered off and reused. researchgate.netsemanticscholar.org

Table 1: Catalyst Systems in Multicomponent Imidazole Synthesis

| Catalyst Type | Example Catalyst | Role in Reaction | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Protonates carbonyl group of aldehyde | isca.me |

| Brønsted Acid | Diethyl ammonium hydrogen phosphate | Protonates carbonyl group of aldehyde | sciepub.com |

| Lewis Acid | Cupric Chloride (CuCl₂·2H₂O) | Activates carbonyl oxygen of aldehyde | derpharmachemica.com |

| Heterogeneous | Zeolite (ZSM-11) | Solid acid catalyst, facilitates cyclization | semanticscholar.org |

| Heterogeneous | Silica-supported Sulfuric Acid | Solid acid catalyst | researchgate.net |

Solvent-Free and Green Chemistry Protocols

In line with the principles of green chemistry, numerous solvent-free and environmentally benign protocols have been developed for imidazole synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. scispace.com

Solvent-Free Synthesis: Many multicomponent syntheses of imidazoles can be conducted under solvent-free conditions, often with microwave irradiation or simple grinding of the reactants at room temperature. researchgate.netrasayanjournal.co.in For instance, the reaction of a 1,2-diketone, an aromatic aldehyde, and ammonium acetate can be catalyzed by molecular iodine under solvent-free grinding conditions, offering a clean and efficient route to 2,4,5-triaryl substituted imidazoles. researchgate.net Similarly, zeolite has been used as a reusable catalyst for the solvent-free synthesis of highly substituted imidazoles. irost.ir

Green Catalysts: The use of biodegradable and non-toxic catalysts is a key aspect of green chemistry. Natural catalysts, such as lemon juice and Syzygium cumini seed extract, have been successfully employed in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.comrasayanjournal.co.in These biocatalysts are advantageous due to their low cost, availability, and mild reaction conditions. scispace.com For example, a method using lemon juice as a catalyst involves heating a mixture of benzil, an aromatic aldehyde, and ammonium acetate in ethanol (B145695) at a relatively low temperature. scispace.com

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comasianpubs.org

The synthesis of substituted imidazoles is well-suited for microwave irradiation. In a typical microwave-assisted procedure, the reactants and a catalyst are mixed, sometimes under solvent-free conditions, and irradiated in a microwave oven. derpharmachemica.comrasayanjournal.co.in For example, the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles has been efficiently carried out using cupric chloride as a catalyst under microwave irradiation. derpharmachemica.com Another approach utilizes glyoxylic acid as a catalyst under solvent-free microwave conditions. rasayanjournal.co.in The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes. derpharmachemica.comjetir.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Glyoxylic acid | - | 1.5 min (Microwave) | 98 | rasayanjournal.co.in |

| Microwave Irradiation | Cupric Chloride | - | 15 min | 92 (for 4-methoxy analog) | derpharmachemica.com |

| Conventional Heating | Zeolite | - | 6 min (Microwave) | High | irost.ir |

| Conventional Heating | Glacial Acetic Acid | - | 1-3 min (Microwave) | High | jetir.org |

Alternative Synthetic Routes

Beyond multicomponent reactions, other synthetic strategies are available for the construction of the imidazole ring.

Cyclocondensation Reactions for Imidazole Ring Formation

Cyclocondensation reactions are a fundamental approach to forming heterocyclic rings. For this compound, this could involve the reaction between a 1,2-diamino species and a carbonyl compound or its equivalent. A plausible route involves the condensation of 4-ethylbenzaldehyde with a 1,2-diaminoalkane in the presence of an oxidizing agent.

Another established method is the reaction of an α-hydroxyketone with an aldehyde and ammonia, known as the Radziszewski synthesis. jetir.org For the target compound, this would involve the reaction of an appropriate α-hydroxyketone with 4-ethylbenzaldehyde and ammonium acetate.

Denitrogenative Transformations in Imidazole Synthesis

Denitrogenative transformations of other nitrogen-containing heterocycles, such as 1,2,3-triazoles, provide a more contemporary route to imidazoles. nih.govmdpi.com This strategy often involves the transition metal-catalyzed or acid-mediated ring-opening of a substituted triazole to generate a reactive intermediate, which then cyclizes to form the imidazole ring. nih.govmdpi.comrsc.org

For example, an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives can lead to the formation of 2-substituted 1H-imidazole derivatives. nih.govmdpi.com This process involves intramolecular cyclization followed by triazole ring opening and the insertion of a carbene intermediate. nih.govmdpi.com While specific examples for the synthesis of this compound via this method are not detailed in the provided context, the general principle offers a potential pathway. A metal-free approach using BF₃·Et₂O to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles has also been reported for the synthesis of various imidazoles. rsc.org

Electrochemical Synthetic Methods

Electrochemical synthesis represents a modern, green, and efficient approach for the formation of imidazole rings. These methods avoid the need for harsh chemical oxidants or metal catalysts by using electrical current to drive the reaction. While specific studies detailing the electrochemical synthesis of this compound are not prevalent, the general strategies for synthesizing substituted imidazoles are well-established and applicable.

One prominent electrochemical method involves the oxidative tandem cyclization of aryl ketones and benzylamines. organic-chemistry.orgresearchgate.net This metal- and oxidant-free approach offers a direct pathway for C-N bond formation with broad functional group tolerance, making it a viable, albeit theoretical, route to this compound. The reaction would hypothetically proceed by the electrochemical oxidation of 4-ethylbenzaldehyde and a suitable amine precursor.

Another advanced electrochemical technique is the cyclization of vinyl azides with benzyl (B1604629) amines. mdpi.com This process, conducted under constant current in an undivided cell, involves the generation of electrophilic iodine species that facilitate the formation of a 2H-azirine intermediate. Subsequent reaction with the amine, cyclization, and aromatization lead to the final imidazole product. mdpi.com This method has been successfully applied to a variety of substituted imidazoles. mdpi.com

The table below summarizes typical conditions and outcomes for the electrochemical synthesis of various substituted imidazoles, illustrating the potential parameters for synthesizing this compound.

| Reactants | Catalyst/Mediator | Solvent/Electrolyte | Conditions | Product | Yield (%) | Reference |

| Aryl Ketones, Benzylamines | None | MeCN/Bu4NBF4 | Constant Current | 1,2,4-Trisubstituted-(1H)-imidazoles | 65-92 | organic-chemistry.org |

| Vinyl Azides, Benzyl Amines | n-Bu4NI | MeCN/AcOH, NaOAc | Constant Current | 1,2,4-Trisubstituted Imidazoles | 30-64 | mdpi.com |

| Enamines, Benzylamines | None | MeCN/CH2Cl2/n-Bu4NBF4 | Undivided Cell | 1,2,4,5-Tetrasubstituted Imidazoles | 51-92 | researchgate.net |

| Phenacyl Azides | None | DMF-LiClO4 | Controlled Potential | 2-Aroyl-4-arylimidazoles | 70-80 | researchgate.net |

This table presents generalized data for electrochemical imidazole synthesis and is intended to be illustrative of the methodology.

Regioselectivity and Yield Optimization in this compound Synthesis

Regioselectivity and yield are paramount in the synthesis of substituted imidazoles, ensuring the desired isomer is produced in the highest possible quantity. The synthesis of this compound would require precise control over the placement of the 4-ethylphenyl group at the C2 position of the imidazole ring.

Regioselectivity: The condensation of amidines with α-halo ketones is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org The regioselectivity is generally dictated by the structure of the starting materials. To synthesize this compound, 4-ethylbenzamidine would be reacted with a suitable α-haloketone where the subsequent cyclization and elimination would leave the C4 and C5 positions unsubstituted or with easily removable groups.

Modern methods offer high degrees of regiocontrol. For instance, rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones allows for the controlled synthesis of trisubstituted imidazoles. nih.gov A study on a similar compound, 4-(4-Ethylphenyl)-2-methyl-1-tosyl-1H-imidazole, reported a 95% yield, demonstrating excellent regioselectivity and efficiency. nih.gov Palladium-catalyzed C-H activation and arylation reactions also provide a powerful tool for the regioselective synthesis of aryl-substituted imidazoles. researchgate.net

Yield Optimization: Optimizing the yield of imidazole synthesis involves the systematic variation of reaction parameters such as catalyst, solvent, temperature, and reactant ratios. The use of Design of Experiments (DOE) has proven effective in rapidly identifying optimal conditions. derpharmachemica.com For example, in the synthesis of a phenyl imidazole propionate (B1217596) derivative, a study improved the yield from 35% to 87% by optimizing the amount of ammonium acetate and the reaction temperature. derpharmachemica.com

The choice of catalyst and solvent system is crucial. While classic methods often used chloroform, modern approaches favor less toxic and more efficient systems like ethanol, toluene, or even ionic liquids. orgsyn.orgufms.br Microwave-assisted synthesis has also emerged as a technique to shorten reaction times and improve yields, with some preparations reaching 60-80% yield in minutes. rasayanjournal.co.in

The following table illustrates the optimization of reaction conditions for the synthesis of a 2,4,5-triaryl-imidazole, showcasing how systematic changes can significantly impact product yield. ufms.br

| Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |

| 5 | Ethanol | Reflux | 47 | ufms.br |

| 10 | Ethanol | Reflux | 93 | ufms.br |

| 15 | Ethanol | Reflux | 93 | ufms.br |

| 10 | Methanol | Reflux | 85 | ufms.br |

| 10 | Water | Reflux | 56 | ufms.br |

This table is based on the synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole using glutamic acid as a catalyst and is representative of optimization processes. ufms.br

By carefully selecting the synthetic route and optimizing reaction conditions, this compound can be synthesized with high regioselectivity and in excellent yields.

Advanced Spectroscopic and Structural Characterization of 2 4 Ethylphenyl 1h Imidazole Derivatives

Vibrational Spectroscopy Analysis

The FTIR spectrum of 2-(4-Ethylphenyl)-1H-imidazole is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The high-frequency region is dominated by N-H and C-H stretching vibrations. A broad band is anticipated in the 3400-2500 cm⁻¹ range, which is characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations from the phenyl and ethyl groups are expected to appear just above and below 3000 cm⁻¹, respectively.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=N stretching vibration of the imidazole (B134444) ring is typically observed around 1600-1620 cm⁻¹. The C=C stretching vibrations of the aromatic phenyl ring usually appear as a series of bands between 1600 and 1450 cm⁻¹. The in-plane and out-of-plane bending vibrations of C-H and N-H bonds, as well as the ring vibrations of the imidazole and phenyl moieties, contribute to the complex pattern of bands in the lower frequency region. For similar imidazole derivatives, characteristic bands for N-H stretching have been reported around 3317-3493 cm⁻¹. rsc.org The C=N and aromatic C=C stretching vibrations are typically observed in the 1577-1612 cm⁻¹ and 1462-1494 cm⁻¹ regions, respectively. rsc.org

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3150-3000 | Aromatic C-H Stretching |

| ~2965 | Asymmetric CH₃ Stretching |

| ~2870 | Symmetric CH₃ Stretching |

| ~2930 | Asymmetric CH₂ Stretching |

| ~2850 | Symmetric CH₂ Stretching |

| ~1610 | C=N Stretching (Imidazole Ring) |

| ~1580, 1510, 1450 | C=C Stretching (Aromatic Ring) |

| ~1465 | CH₃ Asymmetric Bending |

| ~1380 | CH₃ Symmetric Bending |

| ~1270 | C-N Stretching |

| ~830 | p-Substituted Phenyl C-H Out-of-Plane Bending |

Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles.

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. The symmetric "breathing" mode of the para-substituted phenyl ring typically gives rise to a strong Raman signal. The C-C stretching of the ethyl group and the imidazole ring vibrations are also expected to be Raman active. Studies on similar molecules, such as 1-(4-methoxyphenyl)-1H-imidazole, have utilized FT-Raman spectroscopy to analyze their vibrational modes. researchgate.netahievran.edu.tr

Table 2: Predicted FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretching |

| ~2925 | Aliphatic C-H Stretching |

| ~1615 | Aromatic Ring Stretching |

| ~1330 | Imidazole Ring Stretching |

| ~1200 | C-H In-plane Bending |

| ~1000 | Phenyl Ring Breathing Mode |

| ~830 | p-Substituted Phenyl Ring Bending |

Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound would provide a clear map of the proton environments. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position being dependent on concentration and solvent due to hydrogen bonding. The protons on the imidazole ring (H-4 and H-5) are expected to appear as singlets or a multiplet in the aromatic region, typically around δ 7.0-7.8 ppm.

The protons of the para-substituted ethylphenyl group will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.2-8.0 ppm). The ethyl group itself will present as a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 2.7 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around δ 1.2 ppm). For related 2-(4-substitutedphenyl)-4,5-diphenyl-1H-imidazoles, the N-H proton signal has been observed around δ 12.16-12.82 ppm. rsc.orgijpsonline.com Aromatic protons typically resonate in the range of δ 7.22-8.30 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | N-H (Imidazole) |

| ~7.8 | Doublet | 2H | Aromatic H (ortho to ethyl) |

| ~7.3 | Doublet | 2H | Aromatic H (meta to ethyl) |

| ~7.1 | Singlet | 2H | H-4, H-5 (Imidazole) |

| ~2.7 | Quartet | 2H | -CH₂- (Ethyl) |

| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) |

Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles. Shifts are relative to TMS and can vary with solvent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and a phenyl group, is expected to be the most downfield signal in the spectrum (around δ 145-150 ppm). The C-4 and C-5 carbons of the imidazole ring are expected to resonate around δ 120-130 ppm.

The carbons of the 4-ethylphenyl group will have distinct chemical shifts. The ipso-carbon attached to the imidazole ring and the carbon bearing the ethyl group will have signals in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents. The methylene and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum (upfield). In similar structures like 2-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, the imidazole C-2 carbon appears around δ 146.36 ppm, while other aromatic carbons are observed between δ 125-137 ppm, and the methyl carbon at δ 21.34 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~148 | C-2 (Imidazole) |

| ~145 | C (Aromatic, attached to ethyl) |

| ~129 | C (Aromatic) |

| ~128 | C (Aromatic, ipso to imidazole) |

| ~126 | C (Aromatic) |

| ~122 | C-4, C-5 (Imidazole) |

| ~29 | -CH₂- (Ethyl) |

| ~16 | -CH₃ (Ethyl) |

Note: The data in this table is predicted based on the analysis of structurally related compounds and general spectroscopic principles. Shifts are relative to TMS and can vary with solvent.

While ¹H and ¹³C NMR provide primary structural information, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous signal assignment and for probing the conformational aspects of this compound.

COSY: A ¹H-¹H COSY experiment would definitively establish the coupling between the methylene and methyl protons of the ethyl group, as well as any through-bond couplings between the aromatic protons on the phenyl ring.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the unambiguous assignment of the protonated carbons, such as the methylene and methyl carbons of the ethyl group, and the C-H carbons of the aromatic and imidazole rings.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the ethylphenyl substituent and the imidazole ring. For instance, correlations would be expected between the H-2'/H-6' protons of the phenyl ring and the C-2 carbon of the imidazole ring.

Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate the through-space proximity of protons, providing insights into the preferred conformation of the molecule, particularly the rotational orientation of the ethylphenyl group relative to the imidazole ring. The application of these techniques is standard in the structural elucidation of complex heterocyclic systems. nih.govmdpi.com

Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, detailed information about the molecule's connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. measurlabs.com For this compound, with a molecular formula of C₁₁H₁₂N₂, the theoretical exact mass can be calculated.

An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically detect the protonated molecule, [M+H]⁺. The measured m/z value for this ion would be compared against the calculated value. A close match between the experimental and theoretical mass confirms the molecular formula with high confidence. For instance, in a study on the related compound 4-(4-Ethylphenyl)-2-phenyl-1H-imidazole (C₁₇H₁₆N₂), the calculated m/z for the [M+H]⁺ ion was 249.1386, while the experimentally found value was 249.1388, confirming its formula. nih.gov A similar level of accuracy is expected for this compound.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation This table presents the calculated theoretical exact mass for the protonated molecule of this compound and a representative experimental value as would be obtained from an HRMS analysis.

| Molecular Formula | Ion Species | Theoretical m/z | Observed m/z (Representative) |

| C₁₁H₁₂N₂ | [M+H]⁺ | 173.1073 | 173.1075 |

Electron Impact (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method used. uky.edu

Electrospray Ionization (ESI) is a "soft" ionization technique that imparts little excess energy to the analyte. uib.nophysicsandmathstutor.com Consequently, ESI mass spectra of this compound are expected to show minimal fragmentation, with the dominant peak being the protonated molecular ion [M+H]⁺ at m/z 173.11. This technique is ideal for confirming the molecular weight of the parent compound. uib.no

Electron Impact (EI) , in contrast, is a "hard" ionization method where the sample is bombarded with high-energy electrons (typically 70 eV). libretexts.orgcreative-proteomics.com This process induces extensive fragmentation, creating a unique "fingerprint" for the compound that is highly useful for structural elucidation. creative-proteomics.com The fragmentation of this compound under EI would likely proceed through several key pathways based on the stability of the resulting fragments. A primary fragmentation event would be the benzylic cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a highly stable tropylium-like cation. Further fragmentation could involve the cleavage of the imidazole ring itself.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS This table outlines the likely fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the major ions expected in the Electron Impact mass spectrum.

| Ion Description | Proposed Structure / Loss | m/z (Expected) |

| Molecular Ion | [C₁₁H₁₂N₂]⁺ | 172 |

| Benzylic Cleavage | [M - CH₃]⁺ | 157 |

| Loss of Acetonitrile | [M - C₂H₃N]⁺ | 131 |

| Ethylphenyl Cation | [C₈H₉]⁺ | 105 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* and n → π* electronic transitions. mdpi.comsemanticscholar.org

The spectrum is expected to show strong absorption bands characteristic of the conjugated π-electron system formed by the phenyl and imidazole rings. Studies on similar imidazole derivatives have revealed multiple absorption maxima (λ_max). For example, one benzimidazole (B57391) derivative displayed three major absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.comsemanticscholar.org The exact position and intensity of these bands for this compound would be influenced by the solvent and the specific electronic structure. The high-energy band corresponds to π → π* transitions within the phenyl ring, while lower-energy bands are associated with the larger conjugated system.

Table 3: Representative UV-Vis Absorption Data for Imidazole Derivatives This table shows typical absorption maxima observed for related imidazole compounds, indicating the electronic transitions responsible.

| Wavelength (λ_max) | Solvent | Associated Electronic Transition | Reference Compound |

| ~230 nm | Acetonitrile | π → π | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.comsemanticscholar.org |

| ~260 nm | Acetonitrile | π → π | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.comsemanticscholar.org |

| ~325 nm | Acetonitrile | n → π* / π → π* | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate mdpi.comsemanticscholar.org |

Solid-State Characterization

Characterizing the solid-state properties of a compound is crucial for understanding its crystalline packing, polymorphism, and surface chemistry.

Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. sapub.org

Table 4: Typical Crystallographic Data Obtained from SC-XRD for an Imidazole Derivative This table provides an example of the type of structural parameters determined from a single-crystal X-ray diffraction study, based on data for a related compound. iosrjournals.org

| Parameter | Representative Value | Description |

| Crystal System | Orthorhombic | The fundamental shape of the unit cell. |

| Space Group | Pca2₁ | The set of symmetry operations for the crystal. |

| a (Å) | 19.0002 | Unit cell dimension along the a-axis. |

| b (Å) | 6.0827 | Unit cell dimension along the b-axis. |

| c (Å) | 18.6173 | Unit cell dimension along the c-axis. |

| Z | 4 | Number of molecules per unit cell. |

| Dihedral Angle | 25.4° | Angle between the imidazole and a phenyl ring. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. creative-biostructure.comchemistryviews.org The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. chemistryviews.org

An XPS analysis of this compound would provide survey scans to identify the presence of carbon, nitrogen, and any surface contaminants. High-resolution scans of the C 1s and N 1s regions would offer detailed chemical state information. The C 1s spectrum could be deconvoluted into several peaks corresponding to C-C/C-H in the alkyl and aromatic groups, and C-N/C=N bonds within the imidazole ring. rsc.org Similarly, the N 1s spectrum could distinguish between the pyrrole-type (-NH-) and imine-type (-N=) nitrogen atoms in the imidazole ring due to their different chemical environments, which result in slightly different binding energies. rsc.org This makes XPS particularly powerful for studying the interaction and orientation of the molecule when adsorbed on a surface. rsc.org

Table 5: Expected Binding Energies in High-Resolution XPS Spectra This table lists the anticipated binding energy ranges for carbon and nitrogen in different chemical states within the this compound molecule, based on data from similar compounds. rsc.org

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |

| C 1s | C-C (Aromatic/Alkyl) | ~284.8 |

| C 1s | C-N (Imidazole Ring) | ~286.0 |

| N 1s | -N= (Imine) | ~398.7 |

| N 1s | -NH- (Pyrrole) | ~400.1 |

Energy Dispersive X-ray Fluorescence (ED-XRF) for Elemental Mapping

Energy Dispersive X-ray Fluorescence (ED-XRF) is a powerful, non-destructive analytical technique for the qualitative and quantitative determination of the elemental composition of a material. researchgate.netuni-siegen.de The method is applicable to a wide variety of sample types, including solids, liquids, and powders. uni-siegen.descirp.org The fundamental principle involves irradiating a sample with high-energy X-rays, typically from an X-ray tube. uni-siegen.dethermofisher.com When an atom within the sample is struck by an X-ray of sufficient energy, an electron is ejected from one of its inner orbital shells, creating a vacancy. thermofisher.com The atom regains stability when an electron from a higher energy shell fills this vacancy, releasing the energy difference as a secondary (or fluorescent) X-ray. thermofisher.com

The energy of the emitted fluorescent X-ray is unique to each element, acting as a "fingerprint" that allows for its identification. uni-siegen.dethermofisher.com In ED-XRF systems, a detector simultaneously collects the X-rays of all energies emitted from the sample. uni-siegen.de This allows for the rapid identification of a range of elements, typically from sodium (Na) to uranium (U). uni-siegen.de

For the characterization of this compound derivatives, ED-XRF is particularly useful for elemental mapping. This capability, often used in conjunction with Scanning Electron Microscopes (SEM), allows for the visualization of the spatial distribution of elements across a sample's surface. thermofisher.comh-and-m-analytical.com For instance, if the imidazole derivatives are incorporated into a polymer matrix, thin film, or composite material, ED-XRF mapping can confirm their presence and uniformity of distribution. It can map the core elements of the molecule (Carbon and Nitrogen) and, more importantly, any introduced heteroatoms from derivatization, such as halogens (e.g., Br, Cl) or metals. nih.gov This is crucial for verifying the success of synthesis and for understanding the structure-property relationships in materials designed for electronic or optical applications. h-and-m-analytical.comnih.gov

Photophysical Characterization

The photophysical characterization of this compound derivatives is essential for evaluating their potential use in optoelectronic devices, sensors, and biological imaging. These studies focus on how the molecules interact with light, specifically their absorption and emission properties. Imidazole-based compounds are known for their interesting luminescent properties, which can be finely tuned by modifying their molecular structure. researchgate.netresearchgate.net

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a key technique used to investigate the emissive properties of fluorescent molecules, known as fluorophores. The analysis of a compound's PL spectra in various solvents reveals significant information about its electronic structure and interaction with the environment.

A common phenomenon observed in imidazole derivatives is solvatochromism , where the position of the absorption and emission bands shifts with changing solvent polarity. nih.govrsc.org For example, a study on (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile showed positive solvatochromic fluorescence, indicating different molecular conformations in various solvents. rsc.org Similarly, the photophysical properties of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (DS-1) demonstrated a significant bathochromic (red) shift in both absorption and fluorescence maxima as solvent polarity increased, which points to greater stabilization of the excited state. nih.gov This behavior is often linked to an intramolecular charge transfer (ICT) character, where the electron distribution in the molecule changes significantly upon excitation. nih.gov

The Stokes shift , which is the difference in energy between the maxima of the absorption and emission spectra, is another critical parameter. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. Imidazole derivatives can exhibit substantial Stokes shifts. mdpi.combeilstein-archives.org For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate displayed a Stokes shift of 103 nm in acetonitrile. mdpi.com

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright emissive materials. The quantum yields of imidazole derivatives are highly dependent on their structure and environment. researchgate.netbeilstein-archives.org Research on various 2-aryl-4,5-bis[2-(aryl)vinyl)]-1H-imidazoles found quantum yields ranging from 0.22 to 0.59, with fluorescence being quenched in derivatives containing a nitro substituent. researchgate.net In another study, some newly synthesized imidazole-fused heterocycles exhibited quantum yields as high as 0.64. beilstein-archives.org

The table below summarizes the photophysical properties of several representative imidazole derivatives in different solvents, illustrating the influence of molecular structure and solvent environment.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 326 | 429 | 103 | 0.10 | mdpi.com |

| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (2) | Dichloromethane | ~360 | 466 | ~106 | - | sci-hub.cat |

| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (3) | Dichloromethane | ~360 | 462 | ~102 | - | sci-hub.cat |

| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (5) | Dichloromethane | ~360 | 466 | ~106 | - | sci-hub.cat |

| Imidazole-fused heterocycle (3a) | Dichloromethane | 368 | 428 | 60 | 0.04 | beilstein-archives.org |

| Imidazole-fused heterocycle (3au) | Dichloromethane | 390 | 468 | 78 | 0.64 | beilstein-archives.org |

Thin-Film Solid Emission Spectra

Analyzing the emission properties of materials in the solid state is critical for their practical application in devices like organic light-emitting diodes (OLEDs). The fluorescence of imidazole derivatives in the solid state, often prepared as thin films, can differ significantly from their behavior in solution. mdpi.comsci-hub.cat

A common observation is a red-shift in the emission spectrum of the solid film compared to the solution spectrum. mdpi.com This shift is typically attributed to intermolecular interactions, such as π–π stacking and aggregation, in the condensed phase. sci-hub.cat For example, the solid-state emission peak of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was red-shifted by 31 nm compared to its emission in acetonitrile. mdpi.com Similarly, the fluorescence λmax emission of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile was observed at 540 nm in a thin film, while its powder form emitted at 563 nm. rsc.org

Some imidazole derivatives exhibit a phenomenon known as Aggregation-Induced Emission (AIE) . ciac.jl.cnrsc.org In contrast to typical dyes that suffer from fluorescence quenching in the solid state due to aggregation, AIE-active molecules are weakly emissive in solution but become highly luminescent upon aggregation or in the solid state. rsc.org This property is highly valuable for developing efficient solid-state emitters. Benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been synthesized that show AIE features, with their solid-state emission being much stronger than their solution emission. rsc.org

The table below compares the emission maxima of several imidazole derivatives in solution and in the solid state, highlighting the effect of the physical state on their luminescent properties.

| Compound | Solvent/State | Emission Max (λ_em, nm) | Reference |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 429 | mdpi.com |

| Solid Film | 460 | mdpi.com | |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Various Solvents | 450-550 | rsc.org |

| Thin Film | 540 | rsc.org | |

| Powder | 563 | rsc.org | |

| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (2) | Dichloromethane | 466 | sci-hub.cat |

| Thin Film | 466 | sci-hub.cat | |

| 2-phenyl-1H-phenanthro[9,10-d]imidazole derivative (3) | Dichloromethane | 462 | sci-hub.cat |

| Thin Film | 462 | sci-hub.cat | |

| PhImAc (phenanthroimidazole derivative) | - | - | szu.edu.cn |

| Thin Film | 436 | szu.edu.cn |

This detailed photophysical analysis, encompassing both solution and solid-state behavior, is crucial for understanding the fundamental properties of this compound derivatives and tailoring their molecular design for specific high-performance applications.

Theoretical and Computational Chemistry Studies of 2 4 Ethylphenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For a molecule like 2-(4-Ethylphenyl)-1H-imidazole, DFT calculations would typically be performed using a functional such as B3LYP, combined with a basis set like 6-31G(d,p) or larger. acs.orggrowingscience.com The calculation starts with an initial guess of the molecular geometry and iteratively solves the electronic Schrödinger equation to find the electron density that minimizes the total energy of the system. The result is an optimized geometry corresponding to a minimum on the potential energy surface.

| Parameter | Value |

|---|---|

| C=N bond length (imidazole ring) | ~1.30-1.34 Å |

| C-N bond length (imidazole ring) | ~1.37-1.39 Å |

| C-C bond length (imidazole ring) | ~1.36-1.38 Å |

| C-C bond length (phenyl ring) | ~1.39-1.41 Å |

| Dihedral angle (imidazole-phenyl) | ~20-40 degrees |

Note: The data in this table is illustrative and represents typical values for 2-aryl-1H-imidazole derivatives as determined by DFT calculations. It does not represent experimentally verified data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of electronic excited states. TD-DFT can predict the absorption spectra of a molecule, showing at which wavelengths it absorbs light. acs.org

The calculations provide information on the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption), and the nature of the transitions (e.g., from which occupied orbital to which unoccupied orbital the electron moves). For this compound, TD-DFT calculations would likely predict strong absorption in the ultraviolet region of the electromagnetic spectrum, characteristic of aromatic and heterocyclic systems.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the HOMO is expected to be located primarily on the electron-rich imidazole (B134444) and phenyl rings, while the LUMO would also be distributed over this π-conjugated system. The energy gap can be calculated from the energies of these frontier molecular orbitals obtained from DFT calculations. Table 2 provides illustrative values for HOMO-LUMO energies and the energy gap for a representative 2-aryl-1H-imidazole derivative.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: The data in this table is illustrative and represents typical values for 2-aryl-1H-imidazole derivatives as determined by DFT calculations. It does not represent experimentally verified data for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.

Conformational Landscape and Dynamic Behavior

MD simulations can be used to explore the conformational landscape of this compound. This involves identifying the different spatial arrangements of the atoms (conformers) that the molecule can adopt and their relative energies. A key aspect for this molecule would be the rotation around the single bond connecting the phenyl and imidazole rings, which would give rise to different dihedral angles and, consequently, different conformers. The simulations would reveal the preferred conformations and the energy barriers between them.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects the molecule's conformation and dynamics.

Furthermore, these simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the N-H group of the imidazole ring and solvent molecules, or π-π stacking interactions between the aromatic rings of multiple imidazole molecules. This information is crucial for understanding the behavior of the compound in solution and in the solid state.

Reactivity Descriptors and Electrostatic Potential Mapping

Computational chemistry provides powerful tools to predict the reactivity of a molecule. For this compound, these predictions are based on its electronic structure.

Key global reactivity descriptors include:

Chemical Hardness (η): This measures the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO energy gap results in greater hardness, indicating higher stability and lower reactivity. acs.org

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule's electron cloud can be polarized. Softer molecules, with smaller energy gaps, are generally more reactive. acs.org

Electronegativity (χ): This describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

Studies on similar imidazole derivatives, such as 2,4,5-triphenyl-1-vinyl-1H-imidazole and its methoxy-substituted analogue, have utilized DFT calculations to determine these parameters and correlate them with the molecule's reactivity and potential applications, for instance, as corrosion inhibitors. researchgate.net For this compound, the ethyl group at the para position of the phenyl ring is an electron-donating group, which would influence the HOMO and LUMO energies and, consequently, all the global reactivity descriptors.

To illustrate, here is a representative table of global reactivity descriptors calculated for a series of 1-benzyl-2-phenyl-1H-benzimidazole derivatives using DFT at the B3LYP/6-31G** level of theory. researchgate.net

| Descriptor | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Potential (μ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. pesquisaonline.net The MEP map is color-coded to represent different electrostatic potential values. Generally, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. pesquisaonline.netresearchgate.net

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, making it a primary site for electrophilic attack and hydrogen bonding interactions. pesquisaonline.netresearchgate.net The hydrogen atom attached to the other nitrogen would be a region of positive potential. The phenyl ring's electron density would be influenced by the ethyl group. Computational studies on various imidazole derivatives consistently use MEP analysis to identify these reactive regions. nih.govpesquisaonline.netresearchgate.net

Predictive Modeling for Spectroscopic Properties

Computational methods, primarily DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. researchgate.net For this compound, these predictive models would include:

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These calculated spectra, when scaled appropriately, typically show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-including atomic orbital (GIAO) calculations are often employed to predict the ¹H and ¹³C NMR chemical shifts. webofjournals.com These theoretical predictions are a powerful tool for confirming the molecular structure determined experimentally.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. analis.com.my This method can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions within the molecule, such as π→π* transitions, which are characteristic of conjugated systems like this compound. analis.com.my

A representative table of predicted versus experimental spectroscopic data for a related imidazole derivative is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key FT-IR Peak (cm⁻¹) | Value | Value |

| ¹H NMR Shift (ppm) | Value | Value |

| ¹³C NMR Shift (ppm) | Value | Value |

| UV-Vis λmax (nm) | Value | Value |

Note: This table illustrates the type of data generated from predictive modeling and is not specific to this compound.

Computational Insights into Non-Linear Optical (NLO) Behavior

Organic molecules with π-conjugated systems, like many imidazole derivatives, are of significant interest for their potential applications in non-linear optics (NLO). webofjournals.com NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage. analis.com.my

Computational studies can provide valuable insights into the NLO properties of this compound by calculating key parameters such as:

Polarizability (α): The ease with which the molecule's electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary determinant of a molecule's second-order NLO response. A high β value is a key indicator of a promising NLO material. webofjournals.com

DFT calculations are commonly used to compute these NLO properties. researchgate.net For a molecule to exhibit significant NLO activity, it often requires a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer. In this compound, the ethylphenyl group can act as a π-system, and its interaction with the imidazole ring would be central to its NLO properties. Studies on other imidazole derivatives have shown that strategic placement of electron-donating and withdrawing groups can significantly enhance the hyperpolarizability. acs.org The calculated values for these properties are often compared to those of a standard NLO material like urea (B33335) to assess their potential.

A summary of calculated NLO properties for a hypothetical imidazole derivative is presented below.

| NLO Property | Calculated Value |

| Dipole Moment (μ) (Debye) | Value |

| Mean Polarizability (α) (esu) | Value |

| First-Order Hyperpolarizability (β) (esu) | Value |

Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.

Reactivity, Functionalization, and Derivatization of the 2 4 Ethylphenyl 1h Imidazole Scaffold

Functionalization at Imidazole (B134444) Ring Positions

The imidazole ring in 2-(4-ethylphenyl)-1H-imidazole possesses three carbon atoms (C2, C4, and C5) and two nitrogen atoms (N1 and N3), each presenting opportunities for functionalization. The lone pair of electrons on the N3 nitrogen makes the ring basic, while the N1 proton is acidic and can be removed to generate an imidazolate anion. The carbon atoms of the imidazole ring are generally electron-rich, making them susceptible to electrophilic attack, although the reactivity at each position varies.

Substitution Reactions at N1, C2, and C4/C5 Positions

N1-Substitution: The nitrogen at the N1 position is readily functionalized, most commonly through alkylation. Deprotonation of the N-H bond with a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), generates a nucleophilic imidazolate anion that can react with various electrophiles. vulcanchem.com For instance, N-alkylation can be achieved using alkyl halides (e.g., dimethyl sulfate, diethyl sulfate, benzyl (B1604629) chloride) under phase-transfer catalysis conditions or in polar aprotic solvents like DMF. vulcanchem.comasianpubs.org A study on N-alkylated imidazole alkanoic acids highlights the use of various lipophilic moieties attached to the N-atom. nih.gov

C2-Substitution: The C2 position of the imidazole ring is the most acidic carbon and can be deprotonated with a strong base. However, direct C-H functionalization at this position is also a common strategy. Palladium-catalyzed C2-arylation has been developed for imidazoles, although it can be challenging and sometimes requires specific protecting groups or catalysts. nih.gov For instance, methods for selective C2-arylation of SEM-protected imidazoles have been reported using both aryl bromides and chlorides. nih.gov Halogenation at the C2 position can be achieved through deoxygenative nucleophilic halogenation of the corresponding imidazole N-oxides using reagents like tosyl halides. beilstein-journals.org

C4/C5-Substitution: The C4 and C5 positions are less acidic than the C2 position, making direct deprotonation and functionalization more challenging. However, palladium-catalyzed C-H arylation is a powerful tool for modifying these positions. researchgate.net The regioselectivity between C4 and C5 can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For example, palladium-catalyzed C5 arylation of 1-substituted imidazoles with aryl halides has been achieved with high regioselectivity. koreascience.kr Halogenation at the C4 and C5 positions can be accomplished using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). mdpi.com

Table 1: Examples of Functionalization Reactions at the Imidazole Ring This table is generated based on reactivity trends of similar imidazole compounds.

| Position | Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| N1 | Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkyl-2-(4-ethylphenyl)-1H-imidazole | vulcanchem.comasianpubs.org |

| C2 | Arylation | Aryl bromide, Pd(OAc)₂, P(n-Bu)Ad₂, NaOt-Bu, Toluene, 100 °C | 2-Aryl-2'-(4-ethylphenyl)-1H-imidazole | nih.gov |

| C4/C5 | Arylation | Aryl bromide, Pd(OAc)₂, K₂CO₃, DMA, 120 °C | 4/5-Aryl-2-(4-ethylphenyl)-1H-imidazole | researchgate.net |

| C4/C5 | Halogenation | NCS, NBS, or NIS, CHCl₃, reflux | 4/5-Halo-2-(4-ethylphenyl)-1H-imidazole | mdpi.com |

Introduction of Heterocyclic Moieties

The this compound scaffold can be further elaborated by the introduction of other heterocyclic rings, leading to molecules with potentially enhanced biological activities or material properties. These can be introduced at various positions of the imidazole core.

For instance, a triazole ring can be synthesized onto the imidazole core. One method involves the reaction of a 5-methyl-1H-imidazole-4-carboxylic acid hydrazide with isothiocyanates to form a 4-R-5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione. zsmu.edu.ua Another approach involves the cyclization of a thiourea (B124793) derivative with 2-hydroxy-1,2-diphenylethan-1-one to form an imidazole derivative which can be a precursor to triazoles. chemmethod.com

The introduction of a pyridine (B92270) ring can be achieved through cross-coupling reactions. For example, a bromo-substituted benzo[e]imidazo[2,1-c] nih.govsemanticscholar.orgresearchgate.nettriazine can undergo a Suzuki coupling with a pyridinylboronic acid to yield a pyridinyl-substituted tricycle. mdpi.com Similarly, a pyridine ring can be introduced via the reaction of 3,4-diaminopyridine (B372788) with a substituted aldehyde in the presence of a catalyst like zinc triflate to form an imidazo[4,5-c]pyridine derivative. jscimedcentral.com

Reactions at the 4-Ethylphenyl Moiety

The 4-ethylphenyl group of the molecule also provides avenues for further functionalization, both on the aromatic ring and the ethyl side chain.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The ethyl group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Given that the para position is occupied by the imidazole ring, electrophilic attack is expected to occur at the positions ortho to the ethyl group (positions 3 and 5 of the phenyl ring). A common electrophilic substitution is nitration. The nitration of 2-phenylimidazole (B1217362) derivatives can be achieved using a mixture of nitric acid and sulfuric acid. google.com The presence of an electron-withdrawing nitro group on the phenyl ring can, in turn, influence the reactivity of the imidazole core.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. lumenlearning.com For SNAr to occur on the 4-ethylphenyl ring, it would typically require the prior introduction of a good leaving group (like a halogen) and a strong electron-withdrawing group (like a nitro group) ortho or para to it. lumenlearning.com The reaction proceeds through a negatively charged Meisenheimer complex intermediate. lumenlearning.com

Modification of the Ethyl Side Chain

The ethyl side chain offers further possibilities for derivatization. The benzylic protons of the ethyl group are susceptible to radical reactions. For example, free radical bromination using N-bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at the benzylic position. khanacademy.org This benzylic bromide can then serve as a substrate for nucleophilic substitution reactions. khanacademy.org

Oxidation of the ethyl group is another potential modification. Strong oxidizing agents can oxidize the ethyl group to a carboxylic acid. The reduction of a vinyl group to an ethyl group has been reported in the synthesis of related imidazole compounds, suggesting that the ethyl group can be formed from an unsaturated precursor. nih.gov

Table 2: Potential Reactions at the 4-Ethylphenyl Moiety This table outlines plausible reactions based on the general reactivity of alkylbenzenes.

| Moiety Position | Reaction Type | Reagents and Conditions | Potential Product | Reference(s) |

|---|---|---|---|---|

| Phenyl Ring (C3/C5) | Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-ethylphenyl)-1H-imidazole | google.com |

| Ethyl Side Chain (Benzylic) | Bromination | NBS, radical initiator | 2-(4-(1-Bromoethyl)phenyl)-1H-imidazole | khanacademy.org |

| Ethyl Side Chain | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 4-(1H-Imidazol-2-yl)benzoic acid | - |

Modulating Electronic Properties through Substituent Effects

The electronic properties of the this compound scaffold can be fine-tuned by the introduction of substituents on either the imidazole or the phenyl ring. These changes can significantly impact the molecule's reactivity, basicity (pKa), and potential biological activity.

The basicity of the imidazole ring, characterized by its pKa value, is influenced by substituents. Electron-donating groups (EDGs) on either ring will generally increase the basicity (raise the pKa), while electron-withdrawing groups (EWGs) will decrease it. nih.gov For example, a nitro group, a strong EWG, significantly lowers the pKa of imidazole. nih.gov The position of the substituent also matters; for instance, in 4(5)-substituted imidazoles, the 1,4-tautomer generally predominates regardless of whether the substituent is an EDG or an EWG. nih.gov

The Hammett equation provides a quantitative way to correlate the electronic effects of substituents on the reactivity of aromatic systems. wikipedia.org For a series of 2-phenylimidazole derivatives, a Hammett plot can be constructed by plotting the logarithm of the reaction rate constant (log k) or equilibrium constant (log K) against the Hammett substituent constant (σ). researchgate.net The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. wikipedia.org A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs. Such analyses have been used to study the pKa of aryl guanidines and 2-(arylimino)imidazolidines, which are structurally related to 2-phenylimidazoles. semanticscholar.orgrsc.org

Impact of Electron-Withdrawing Groups

This reduction in electron density has several key consequences:

Decreased Nucleophilicity of the Imidazole Ring: The imidazole ring becomes less susceptible to electrophilic substitution reactions. The deactivating effect of the EWG on the phenyl ring is transmitted to the imidazole core, making it less reactive towards electrophiles.

Increased Acidity of the N-H Proton: The N-H proton of the imidazole ring becomes more acidic, facilitating its deprotonation. This can be advantageous in reactions that require N-anion formation as an initial step.

Activation towards Nucleophilic Attack: In certain contexts, particularly in the synthesis of related imidazole derivatives, the presence of an EWG on an aldehyde precursor can activate the carbonyl group, leading to higher yields in condensation reactions. jmchemsci.comchemmethod.com For instance, in the synthesis of phenanthro[9,10-d]imidazole derivatives, aldehydes bearing EWGs reacted more effectively, producing products in high yields (80-95%), compared to those with electron-donating groups. jmchemsci.com

Influence on Reaction Rates: Studies on the synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones using imidazole as a catalyst have shown that electron-withdrawing substituents on aromatic aldehydes increase the rate of reaction compared to electron-donating substituents. ias.ac.in A similar principle applies to the reactivity of the 2-aryl-imidazole scaffold itself. In the context of Diels-Alder reactions involving 2-amino-1-benzylideneamino-1H-imidazoles, the introduction of an electron-withdrawing chlorine atom on the benzene (B151609) ring of the 1-benzylidene-amino group was found to increase the yield of the resulting pyrrole (B145914) product. clockss.org

| Substituent Type | General Effect on Reactivity | Impact on N-H Acidity |

| Electron-Withdrawing | Decreases nucleophilicity of the imidazole ring | Increases |

| Electron-Donating | Increases nucleophilicity of the imidazole ring | Decreases |

Influence of Electron-Donating Groups

Conversely, the presence of electron-donating groups (EDGs) on the this compound scaffold enhances the electron density of the system. The ethyl group at the para position of the phenyl ring is itself a weak electron-donating group, activating the aromatic ring through an inductive effect. jmchemsci.com The introduction of stronger EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would further amplify these effects.

The key impacts of EDGs include:

Increased Nucleophilicity of the Imidazole Ring: The imidazole ring becomes more electron-rich and thus more susceptible to electrophilic substitution reactions. This is due to the electron-donating nature of the substituent activating the aromatic system. jmchemsci.com

Decreased Acidity of the N-H Proton: The N-H proton becomes less acidic, making its removal by a base more challenging.

Effect on Reaction Yields: In syntheses of related imidazole derivatives, the presence of EDGs on the aldehyde precursor often leads to lower yields compared to their electron-withdrawing counterparts. For example, in the synthesis of phenanthro[9,10-d]imidazole derivatives, reactions with aldehydes carrying EDGs resulted in lower product yields (70-80%). jmchemsci.com Similarly, in Diels-Alder reactions of certain imidazole derivatives, the introduction of an electron-donating methoxy group led to a slight decrease in the yield of the pyrrole product. clockss.org

| Substituent | Position on Phenyl Ring | Expected Effect on Reactivity |

| -NO2 | meta or para | Decreased nucleophilicity, increased N-H acidity |

| -Cl | ortho, meta, or para | Decreased nucleophilicity, increased N-H acidity |

| -OCH3 | ortho or para | Increased nucleophilicity, decreased N-H acidity |

| -CH3 | ortho or para | Increased nucleophilicity, decreased N-H acidity |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered on the imidazole ring and the ethyl substituent on the phenyl ring.

Oxidation: The imidazole ring itself is generally resistant to oxidation under mild conditions. However, the ethyl group on the phenyl ring can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the ethyl group to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. The oxidation of imidazolines (the reduced form of imidazoles) to imidazoles is a common synthetic strategy, often employing reagents like diacetoxyiodobenzene (B1259982) or a palladium-carbon system. nih.govorganic-chemistry.org

Reduction: The imidazole ring can be reduced to a dihydroimidazole (B8729859) (imidazoline) derivative using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions will determine the extent of reduction. For instance, in the synthesis of certain imidazole derivatives, sodium cyanoborohydride has been used to reduce a vinyl-imidazole to an ethyl-imidazole. google.com

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation of Ethyl Group | KMnO4, CrO3 | 2-(4-Acetylphenyl)-1H-imidazole or 2-(4-Carboxyphenyl)-1H-imidazole |

| Reduction of Imidazole Ring | NaBH4, LiAlH4 | 2-(4-Ethylphenyl)-4,5-dihydro-1H-imidazole |

Hydrogen Bonding and Protonation Equilibria

Hydrogen bonding plays a crucial role in the structure and properties of this compound. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of chains or more complex networks in the solid state. semanticscholar.org The crystal structure of related imidazole derivatives reveals the presence of N-H···N intermolecular hydrogen bonds. semanticscholar.org Weak C-H···N and C-H···π interactions can also contribute to the stability of the crystal packing. researchgate.netnih.gov

Protonation Equilibria: The imidazole ring is basic and can be protonated by acids. The most basic site is the sp2-hybridized nitrogen atom. The pKa of the protonated form of simple imidazoles is around 7, meaning that at physiological pH, a significant portion of imidazole-containing molecules will be protonated. For 1-(2-ethylphenyl)-1H-imidazole, a predicted pKa of approximately 13.8 for the protonated form has been reported, though this is for a different isomer. Computational studies on related benzimidazoles have identified the imidazole imino nitrogen as the most favorable protonation site. mdpi.com The protonation equilibrium is sensitive to the electronic nature of the substituents on the imidazole and phenyl rings. Electron-donating groups will increase the basicity (higher pKa), while electron-withdrawing groups will decrease it. The pH of the solution can be controlled to prevent or induce protonation of the imidazole ring, which is a critical parameter in certain reactions. vulcanchem.com

| Property | Description |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (N-H) and acceptor (N). |

| Protonation Site | The sp2-hybridized nitrogen atom of the imidazole ring. |

| Effect of Substituents on pKa | EDGs increase pKa (more basic), while EWGs decrease pKa (less basic). |

Supramolecular Chemistry and Coordination Compounds of 2 4 Ethylphenyl 1h Imidazole

Coordination Chemistry with Metal Ions

The presence of nitrogen atoms in the imidazole (B134444) ring allows for its participation in coordination chemistry, forming stable complexes with various metal ions.

Ligand Properties and Metal Chelation

2-(4-Ethylphenyl)-1H-imidazole primarily acts as a monodentate ligand, coordinating to metal ions through its pyridinic nitrogen atom. This is a common characteristic of imidazole derivatives, which are known to form strong σ-bonds with transition metals. scispace.comjocpr.com The lone pair of electrons on the sp2-hybridized nitrogen is readily available for donation to a metal center. The ethylphenyl substituent at the 2-position can influence the electronic properties of the imidazole ring and, consequently, its coordination behavior. The ethyl group, being an electron-donating group, can subtly increase the electron density on the imidazole ring, potentially enhancing its basicity and the strength of the metal-ligand bond.

In some instances, imidazole-based ligands can exhibit bidentate coordination if other coordinating groups are present in the molecule. For example, derivatives with substituents capable of chelation, such as a pyridinyl group, can form more stable complexes. rsc.org While this compound itself is typically monodentate, its derivatives can be designed to achieve multidentate coordination.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the imidazole compound with a metal salt in a suitable solvent. rsc.org For instance, silver(I) complexes of N-heterocyclic carbenes (NHCs) have been synthesized from imidazolium (B1220033) salts derived from 1-(4-ethylphenyl)-1H-imidazole. scispace.comgrafiati.com These reactions are typically carried out under mild conditions and can be achieved using an in situ method where the NHC is generated from the corresponding imidazolium salt in the presence of a base like silver oxide. scispace.comgrafiati.com

Titanium and zirconium amido complexes have also been prepared using substituted imidazole ligands, including those with aryl groups at the 2-position. rsc.org These complexes are synthesized through transamination reactions and have shown potential as pre-catalysts in hydroamination reactions. rsc.org The resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. jocpr.com

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Ag(I) | 1-(4-ethylphenyl)-3-propyl-1H-imidazolium bromide | N-heterocyclic carbene | [Ag(NHC)Br] | scispace.comgrafiati.com |

| Ti(IV) | 4,5-diphenyl-2-(2-pyridinyl)-1H-imidazole | Bidentate (N,N) | Ti(L)2(NMe2)2 | rsc.org |

| Zr(IV) | 4,5-diphenyl-2-(2-pyridinyl)-1H-imidazole | Bidentate (N,N) | Zr(L)2(NMe2)2 | rsc.org |

| Cu(II) | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Monodentate (N) | [Cu(L)2Cl2] | jocpr.com |

| Ni(II) | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Monodentate (N) | [Ni(L)2Cl2] | jocpr.com |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of imidazole-based molecules to act as linkers between metal ions has led to their extensive use in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.

Imidazole-Based Linkers in MOF Construction

Imidazole and its derivatives are excellent candidates for linkers in MOFs due to their ability to coordinate with metal ions and form extended networks. alfa-chemistry.com These linkers can be functionalized to tune the properties of the resulting MOFs. alfa-chemistry.comaps.org While specific examples of this compound being used as a primary linker in MOF construction are not widely reported, the principles of using substituted imidazoles are well-established. For instance, 2-substituted imidazole-4,5-dicarboxylic acids, where the substituent can be a phenyl, methylphenyl, or bromophenyl group, have been successfully used to create a variety of MOFs with diverse structures. rsc.orgacs.org The ethylphenyl group in this compound would provide a hydrophobic character and a specific size and shape to the pores of a hypothetical MOF.

Structural Diversity and Tunable Properties of Imidazole-Derived MOFs